5,6-trans-Vitamin D3
Overview
Description
Mechanism of Action
Target of Action
Trans-Vitamin D3, also known as cholecalciferol, primarily targets the Vitamin D Receptor (VDR) . VDR is a transcription factor that, upon binding with Vitamin D3, modulates the expression of hundreds of primary target genes . These genes encode proteins with a wide variety of physiological functions, ranging from the control of calcium homeostasis, innate and adaptive immunity, to cellular differentiation .
Mode of Action
The biologically active form of Vitamin D3, 1α,25-dihydroxyvitamin D3 , binds to the VDR in a ligand-dependent manner . This binding occurs at thousands of genomic loci, leading to local chromatin changes . The interaction of Vitamin D3 with VDR affects the epigenome and transcriptome of VDR-expressing cells directly . The 1α,25-dihydroxyvitamin D3/VDR complex interacts with the retinoid X receptor and VDR coregulators, controlling the expression of many 1α,25-dihydroxyvitamin D3–responsive genes .
Biochemical Pathways
Vitamin D3 plays a crucial role in various biochemical pathways. It is involved in the regulation of calcium and phosphorus metabolism , essential for bone health and various biological functions . Vitamin D3 also affects gene transcription by binding to VDR, leading to changes in gene expression that result in distinct physiological actions . Moreover, Vitamin D3 can reduce cell proliferation through various mechanisms, including the downregulation of cyclin-dependent kinases, intervention in the IGF-II pathway, and intervention in the EGF pathway .
Pharmacokinetics (ADME)
The pharmacokinetics of Vitamin D3 involves its synthesis in the skin from 7-dehydrocholesterol (7-DHC) after it absorbs UVB energy . Vitamin D3 is then metabolized to its hormonally active form, 1α,25-dihydroxyvitamin D3, by the 1-hydroxylase and catabolized by the 24-hydroxylase . Understanding the ADME properties of Vitamin D3 derivatives with the knowledge of pharmacological potency could influence the identification of pharmacokinetically most acceptable Vitamin D3 derivative for routine supplementation .
Result of Action
The action of Vitamin D3 results in a variety of molecular and cellular effects. It inhibits parathyroid hormone secretion, adaptive immunity, and cell proliferation, while promoting insulin secretion, innate immunity, and stimulating cellular differentiation . Vitamin D3 also improves impairment of passive avoidance memory , and regulates epidermal differentiation and hair follicle cycling, promoting barrier function, wound healing, and hair growth, while limiting cancer development .
Action Environment
The action of Vitamin D3 is influenced by environmental factors. For instance, the photosynthesis of Vitamin D3 is a result of the transformation of 7-DHC after it absorbs UVB energy, which is commonly found in sunlight . Clothing and deep pigmentation of skin can limit epidermal Vitamin D production . The presence of singlet oxygen, photosensitizers, and longer UVR wavelength can lead to further isomerization and degradation of Vitamin D3 .
Biochemical Analysis
Biochemical Properties
Trans-Vitamin D3 interacts with various enzymes, proteins, and other biomolecules. It is a substrate for CYP11A1 activity, which, in cooperation with other CYP enzymes, produces corresponding hydroxyderivatives . The interactions of trans-Vitamin D3 with these biomolecules are crucial for its role in biochemical reactions.
Cellular Effects
Trans-Vitamin D3 has profound effects on various types of cells and cellular processes. It influences cell function by modulating immune response and regulating calcium metabolism, which is crucial for bone formation and maintenance . It also impacts cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of action of trans-Vitamin D3 involves its conversion to the hormonally active form, 1,25-dihydroxyvitamin D3 [1,25(OH)2D3], through a two-step metabolic activation involving sequential hydroxylations at 25- and 1α-carbons by cytochrome P450-based hydroxylases . This active form binds to the vitamin D receptor (VDR), initiating biological responses .
Temporal Effects in Laboratory Settings
Over time, the effects of trans-Vitamin D3 can change in laboratory settings. For instance, when the skin temperature is 37 degrees Celsius, the isomerization of vitamin D from pre-vitamin D occurs within 2.5 hours . Information on the product’s stability, degradation, and long-term effects on cellular function observed in in vitro or in vivo studies is still being researched.
Dosage Effects in Animal Models
The effects of trans-Vitamin D3 vary with different dosages in animal models. For instance, it has been reported that the metabolites produced by noncanonical vitamin D activation are biologically active in ex vivo and in vivo experimental models and are nontoxic and noncalcemic at suprapharmacological doses .
Metabolic Pathways
Trans-Vitamin D3 is involved in complex metabolic pathways. It is converted in the skin to vitamin D3 via UV-B, then hydroxylated in the liver to 25-hydroxyvitamin D3, and finally in the kidneys to 1,25-dihydroxyvitamin D3, the biologically active form .
Transport and Distribution
Trans-Vitamin D3 is transported in the blood by vitamin D binding protein (DBP) to the liver . It is then distributed within cells and tissues through various transporters or binding proteins.
Subcellular Localization
It has been suggested that the vitamin D receptor (VDR), which trans-Vitamin D3 binds to, is found in nearly every cell in the body
Preparation Methods
The preparation of Cholecalciferol EP Impurity A involves the isomerization of cholecalciferol. One common method includes heating cholecalciferol in a water bath at 90°C under a reflux condenser for 45 minutes, which leads to the formation of pre-cholecalciferol. This pre-cholecalciferol is then further processed to obtain Cholecalciferol EP Impurity A .
Chemical Reactions Analysis
Cholecalciferol EP Impurity A undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form different oxidized derivatives.
Reduction: Reduction reactions can convert it back to its precursor forms.
Substitution: It can undergo substitution reactions where functional groups are replaced by others.
Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
Cholecalciferol EP Impurity A is widely used in scientific research for:
Analytical Chemistry: It serves as a reference standard in high-performance liquid chromatography (HPLC) and other analytical techniques to ensure the purity and quality of cholecalciferol formulations.
Pharmaceutical Research: It is used to study the stability and degradation products of cholecalciferol in pharmaceutical formulations.
Biological Studies: Researchers use it to investigate the biological activity and metabolism of vitamin D3 and its derivatives.
Comparison with Similar Compounds
Cholecalciferol EP Impurity A is unique due to its specific isomeric form. Similar compounds include:
Cholecalciferol (Vitamin D3): The parent compound, which is more commonly known and used for its vitamin D activity.
7-Dehydrocholesterol: A precursor to cholecalciferol, found in the skin and converted to vitamin D3 upon exposure to UV light.
Ergocalciferol (Vitamin D2): A plant-derived form of vitamin D, structurally different from cholecalciferol by having a double bond between C22 and C23 and an additional methyl group at C24.
Cholecalciferol EP Impurity A is particularly valuable in research and quality control due to its role as an impurity standard, ensuring the accuracy and reliability of analytical methods used in the study and production of vitamin D3 formulations .
Properties
IUPAC Name |
(1S,3E)-3-[(2E)-2-[(1R,3aS,7aR)-7a-methyl-1-[(2R)-6-methylheptan-2-yl]-2,3,3a,5,6,7-hexahydro-1H-inden-4-ylidene]ethylidene]-4-methylidenecyclohexan-1-ol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H44O/c1-19(2)8-6-9-21(4)25-15-16-26-22(10-7-17-27(25,26)5)12-13-23-18-24(28)14-11-20(23)3/h12-13,19,21,24-26,28H,3,6-11,14-18H2,1-2,4-5H3/b22-12+,23-13+/t21-,24+,25-,26+,27-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QYSXJUFSXHHAJI-FVUVGDFOSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CCCC(C)C1CCC2C1(CCCC2=CC=C3CC(CCC3=C)O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](CCCC(C)C)[C@H]1CC[C@@H]\2[C@@]1(CCC/C2=C\C=C\3/C[C@H](CCC3=C)O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H44O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901316617 | |
Record name | trans-Vitamin D3 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901316617 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
384.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
22350-41-0 | |
Record name | trans-Vitamin D3 | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=22350-41-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | trans-Vitamin D3 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901316617 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | (1S,3E)-3-[(2E)-2-[(1R,3aS,7aR)-1-[(1R)-1,5-dimethylhexyl]octahydro-7a-methyl-4H-inden]ethylidene]-4-methylene-cyclohexanol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | Cholecalciferol, (5E)- | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/W28SLM7V6D | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does the structure of trans-Vitamin D3 influence its interaction with the Vitamin D receptor compared to 1α,25-dihydroxyvitamin D3?
A2: [] The presence of the exocyclic C-19 methylene group in the trans configuration significantly impacts the binding affinity of trans-Vitamin D3 to the intestinal Vitamin D receptor. In comparison to 1α,25-dihydroxyvitamin D3, the trans isomer demonstrates a 6-12% lower biological activity and a 13% reduced binding affinity to the receptor. [] These findings highlight the importance of the A-ring substituent's stereochemistry for optimal ligand-receptor interaction and subsequent biological activity.
Q2: Can trans-Vitamin D3 be chemically modified to enhance its biological activity?
A3: [] Yes, researchers have successfully employed chemical modifications to alter the structure and potentially enhance the biological activity of trans-Vitamin D3. One approach involved the synthesis of 4-Phenyl-1,2,4-triazolin-3,5-dione adducts of Vitamin D3. [] These adducts served as valuable intermediates for introducing structural modifications at the C-3 position. [] Through stereospecific transformations, researchers synthesized derivatives like 3-epi-5,6-trans-vitamin D3, 3-desoxy-3-azido-5,6-trans-vitamin D3, and their corresponding amino derivatives. [] The biological activity of these novel compounds requires further investigation.
Q3: Are there any known methods for converting trans-Vitamin D3 to the more biologically active cis-Vitamin D3?
A4: [, , ] Yes, researchers have successfully developed methods for converting trans-Vitamin D3 to cis-Vitamin D3 using photoisomerization techniques. One approach utilizes a heterogeneous system involving a polymer-bound anthracene sensitizer. [, ] This method efficiently facilitates the isomerization process while simplifying the separation of the desired cis-Vitamin D3 product. [, ] Another method employs flavin mononucleotide (FMN) as a photosensitizer. In this process, energy transfer from excited-state FMN to trans-Vitamin D3 initiates the isomerization to cis-Vitamin D3. Interestingly, this energy transfer mechanism also protects Vitamin D3 from photooxidation. []
Q4: What is the role of ring-closing metathesis in synthesizing novel Vitamin D3 analogues from 1α-hydroxy-5,6-trans-vitamin D3?
A5: [, ] Ring-closing metathesis (RCM) serves as a key step in synthesizing novel 19-functionalized derivatives of 1α-hydroxy-5,6-trans-vitamin D3. By subjecting 1α-hydroxy-5,6-trans-vitamin D3 1-ω-alkenoates to RCM, researchers can efficiently create γ- and δ-lactones. [, ] Subsequent reduction of these lactones using metal hydrides provides access to a range of new Vitamin D3 analogues with potentially modified biological properties. [, ]
Q5: Can you provide details on the spectroscopic data used to characterize trans-Vitamin D3?
A6: [] Researchers extensively utilize 1H-NMR and 13C-NMR spectroscopy to analyze the stereochemistry and confirm the structure of trans-Vitamin D3 and its derivatives. [] These techniques provide valuable information about the arrangement of atoms within the molecule, aiding in differentiating isomers and confirming successful synthesis.
Q6: What analytical techniques are employed to quantify trans-Vitamin D3 in various matrices?
A7: [] High-performance liquid chromatography (HPLC) coupled with ultraviolet (UV) detection is a widely used technique for quantifying trans-Vitamin D3 and its related substances in different preparations. [] This method offers high sensitivity and selectivity, allowing for accurate determination of trans-Vitamin D3 levels even in complex mixtures. [] Additionally, researchers utilize liquid chromatography coupled with mass spectrometry (LC-MS) and diode-array detection (DAD) to identify and quantify trans-Vitamin D3 and other related compounds. [] These sophisticated analytical tools provide comprehensive structural information and enable researchers to differentiate trans-Vitamin D3 from its isomers and degradation products. []
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